3-Chloropropane-1-sulfonamide
Description
Contextualization within the Broader Sulfonamide Class of Compounds
Sulfonamides are a significant class of compounds in medicinal chemistry, characterized by the -SO2NH- functional group. nih.govnih.gov This group has been a cornerstone in the development of a wide array of therapeutic agents since the 1930s. nih.gov The discovery of Prontosil, the first sulfonamide drug, in 1932 marked a turning point in medicine, leading to the first effective treatments for a range of bacterial infections. britannica.comwikipedia.org
The versatility of the sulfonamide scaffold has led to the development of drugs with diverse pharmacological activities beyond their initial antibacterial use. nih.govekb.eg These include diuretics, anticonvulsants, and anti-inflammatory agents. britannica.comekb.eg The development of these non-antibacterial sulfonamides often stemmed from clinical observations of the original sulfa drugs. britannica.com The sulfonamide group is generally metabolically stable, a desirable property in drug design. researchgate.net
Significance of 3-Chloropropane-1-sulfonamide as a Versatile Synthetic Intermediate
The presence of a chlorine atom makes this compound a particularly useful synthetic intermediate. This halogen atom provides a reactive site for various chemical transformations, allowing for the construction of more complex molecules. For instance, it is used in the synthesis of other sulfonamide derivatives. chembk.com
The reactivity of the chloro group allows for its displacement by a variety of nucleophiles, enabling the introduction of different functional groups and the building of diverse molecular architectures. This versatility is crucial in the synthesis of compounds for pharmaceutical and materials science research. For example, derivatives of this compound have been investigated for their potential biological activities. sigmaaldrich.commolport.com
Historical Development of Research Involving Halogenated Sulfonamides
The introduction of halogen atoms into the sulfonamide structure has been a strategy employed by medicinal chemists to modulate the properties of these compounds. Halogenation can influence a compound's metabolic stability and inhibitory potency. acs.org For example, the inclusion of halogens at specific positions in a molecule can block sites susceptible to metabolic breakdown, thereby enhancing the compound's duration of action. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSNRWVQWLVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545065 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35578-28-0 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropane-1-sulfonamide | |
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Synthetic Methodologies for 3 Chloropropane 1 Sulfonamide and Its Strategic Utility
Elucidation of Primary Synthetic Routes to 3-Chloropropane-1-sulfonamide
The synthesis of this compound can be achieved through several methodologies, primarily categorized into multi-step pathways and precursor-based approaches.
Multi-Step Synthesis Pathways
Multi-step synthesis provides a planned approach to constructing molecules through a sequence of reactions. utdallas.edu A common strategy for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, a plausible multi-step synthesis could originate from starting materials that are readily available and can be converted to the key intermediates. For instance, a synthesis could commence with the transformation of a suitable propane (B168953) derivative to introduce the required sulfonyl chloride and chloro functionalities in a stepwise manner.
A notable example of a multi-step synthesis that leads to a related sulfonamide structure involves the reaction of an amino-substituted compound with 3-chloropropanesulfonyl chloride. nih.gov This highlights a general principle where a precursor containing the 3-chloropropylsulfonyl group is reacted with an amine source. While not a direct synthesis of the parent this compound, this illustrates a key bond-forming reaction that is central to its formation.
Precursor-Based Synthesis (e.g., from 3-Chloropropanesulfonyl chloride)
A more direct and widely utilized method for the preparation of this compound involves the use of 3-Chloropropanesulfonyl chloride as a direct precursor. sigmaaldrich.com This electrophilic reagent readily reacts with a source of ammonia (B1221849) to form the sulfonamide.
The reaction is typically carried out by treating 3-chloropropanesulfonyl chloride with ammonia or a protected form of ammonia. nih.gov The use of a base is often required to neutralize the hydrogen chloride that is generated as a byproduct of the reaction. The choice of solvent and reaction conditions, such as temperature, can be optimized to maximize the yield and purity of the desired product. google.com
A specific example involves the reaction of 3-chloropropanesulfonyl chloride with an amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the reactivity of the sulfonyl chloride. nih.gov
Table 1: Precursor-Based Synthesis of a 3-Chloropropanesulfonamide Derivative
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |
| Amino derivative 5 | 3-Chloropropanesulfonyl chloride | Diisopropylethylamine, DMAP | Dichloromethane | 0 °C to ambient | 3-Chloropropanesulfonamide analog 6 | 58.2 | nih.gov |
Derivatization Strategies Employing this compound as a Core Building Block
The bifunctional nature of this compound makes it a strategic starting material for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and other substituted sulfonamides.
N-Alkylation and Sulfonylation Tactics
The nitrogen atom of the sulfonamide group in this compound can undergo alkylation or further sulfonylation.
N-Alkylation: The sulfonamide proton can be removed by a suitable base, and the resulting anion can be alkylated using an alkyl halide. researchgate.net For example, a related (3-chloropropane)sulfonamide analog was methylated using methyl iodide and cesium carbonate in dimethylformamide (DMF). nih.gov Ruthenium-catalyzed N-alkylation of primary sulfonamides using alcohols as alkylating agents, via a "borrowing hydrogen" methodology, represents a more modern and atom-economical approach. organic-chemistry.org This method avoids the use of alkyl halides and generates water as the only byproduct. organic-chemistry.org Copper(II) acetate (B1210297) has also been shown to catalyze the N-alkylation of sulfonamides with primary alcohols. researchgate.net
N-Sulfonylation: While less common for a primary sulfonamide that is already a sulfonamide, in principle, the nitrogen could be further functionalized. More relevant is the initial sulfonylation of a primary or secondary amine with a sulfonyl chloride to create a sulfonamide, a reaction that is fundamental to many synthetic sequences. google.com
Table 2: N-Alkylation of a 3-Chloropropanesulfonamide Derivative
| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| (3-Chloropropane)sulfonamide analog 6 | Methyl iodide | Cs₂CO₃ | Anhydrous DMF | N-methyl-(3-chloropropane)sulfonamide analog 7 | 80 | nih.gov |
Coupling Reactions Involving the Chloropropyl Moiety
The terminal chlorine atom of the 3-chloropropyl group is a reactive handle for various coupling reactions, allowing for the introduction of a wide range of substituents.
Nucleophilic Substitution: The chlorine atom is susceptible to displacement by various nucleophiles. vulcanchem.com This is a common strategy to append new functionalities. For instance, the chloropropyl group can react with amines to form secondary or tertiary amines. vulcanchem.com A related N-methyl-(3-chloropropane)sulfonamide was coupled with a triazine derivative in the presence of potassium carbonate and sodium iodide in acetonitrile (B52724). nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The chloropropyl group can potentially participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. While direct coupling with an alkyl chloride can be challenging, related palladium-catalyzed couplings of aryl chlorides are well-established for the synthesis of complex molecules. organic-chemistry.org A three-component synthesis of sulfonamides has been developed using sulfuric chloride as a source of the SO₂ group in a palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. rsc.org
Table 3: Coupling Reaction of an N-methyl-(3-chloropropane)sulfonamide Derivative
| Reactant 1 | Reactant 2 | Reagents | Solvent | Condition | Product | Yield (%) | Reference |
| N-methyl-(3-chloropropane)sulfonamide analog 7 | 1,3,5-Triazine derivative 4 | Anhydrous K₂CO₃, NaI | Anhydrous CH₃CN | Reflux | Coupled product 8 | 63 | nih.gov |
Cyclization Strategies for Ring System Formation
The presence of both a nucleophilic sulfonamide and an electrophilic chloropropyl group within the same molecule makes this compound and its derivatives ideal precursors for intramolecular cyclization reactions to form various heterocyclic ring systems.
An important application is the synthesis of cyclopropyl (B3062369) sulfonamides. google.com For example, N-tert-butyl-3-chloropropyl sulfonamide can undergo ring closure in the presence of a strong base like n-butyl lithium to form N-tert-butyl cyclopropane (B1198618) sulfonic acid amide. google.com This cyclization is a key step in a process to produce cyclopropyl sulfonamide, a versatile building block for biologically active compounds. google.com
Internal cyclization can also occur as an unintended side reaction. An attempt to couple a 3-chloropropanesulfonamide analog with another molecule failed due to the internal cyclization of the 3-chloropropyl group with the sulfonamide nitrogen, leading to a cyclic sulfonamide. nih.gov This highlights the propensity of this scaffold to undergo intramolecular ring formation. The synthesis of 1,2-thiazinane-1,1-dioxide derivatives can also be achieved through the cyclization of related sulfonamides. mdpi.com
Table 4: Cyclization of an N-tert-butyl-(3-chloro)propyl sulfonamide
| Starting Material | Reagent | Solvent | Product | Reference |
| N-tert-butyl-(3-chloro)propyl sulfonamide | n-Butyl lithium | Toluene (B28343)/Tetrahydrofuran (B95107) | Cyclopropane sulfonic acid tert-butylamide | google.com |
Advanced Synthetic Approaches and Methodological Innovations
The synthesis of sulfonamides, a cornerstone of medicinal and materials chemistry, has evolved significantly beyond traditional methods. Modern strategies prioritize efficiency, atom economy, and the capacity to generate diverse molecular architectures. These advanced methodologies, while not always documented for the specific synthesis of this compound, are routinely applied to related aliphatic and aromatic sulfonamides, demonstrating their broad strategic utility. Innovations in microwave-assisted synthesis, oxidative coupling, transition-metal catalysis, and direct C-H amidation represent the forefront of sulfonamide preparation.
Microwave-Assisted Synthesis of Related Sulfonamides
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. scirp.org For sulfonamide synthesis, this technology offers a rapid and efficient alternative to conventional heating. scirp.orgekb.eg A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate sensitive sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net
This process typically involves two sequential microwave-mediated steps. First, the sulfonic acid is activated in situ. For example, 2,4,6-trichloro- ekb.egorganic-chemistry.orgorganic-chemistry.org-triazine (TCT) can be used as an activating agent in the presence of a base like triethylamine (B128534). organic-chemistry.orgresearchgate.net This mixture is irradiated for a short period (e.g., 20 minutes) to form the reactive intermediate. ekb.egorganic-chemistry.org The crude intermediate is then treated directly with a primary or secondary amine and subjected to a second round of microwave irradiation for an even shorter duration (e.g., 10 minutes), yielding the final sulfonamide with high purity. organic-chemistry.orgresearchgate.net This method shows excellent functional group tolerance and is applicable to a wide array of substrates, including aliphatic sulfonic acids and amines, which are structurally related to this compound. organic-chemistry.orgresearchgate.net
| Entry | Sulfonic Acid/Salt | Amine | Time (min) | Yield (%) |
| 1 | Methanesulfonic acid | Benzylamine | 10 | 95 |
| 2 | Methanesulfonic acid | Cyclohexylamine | 10 | 93 |
| 3 | Sodium methanesulfonate | Benzylamine | 20 | 90 |
| 4 | p-Toluenesulfonic acid | Allylamine | 10 | 95 |
| 5 | p-Toluenesulfonic acid | Pyrrolidine | 10 | 98 |
This table presents selected examples of microwave-assisted sulfonamide synthesis, demonstrating the reaction's efficiency with aliphatic substrates. Data sourced from De Luca & Giacomelli (2008). organic-chemistry.orgresearchgate.net
Oxidative Coupling Reactions in Sulfonamide Synthesis
Oxidative coupling reactions provide a modern and atom-economical route to the sulfonamide S-N bond, often starting from readily available precursors like thiols, amines, or sulfinates. thieme-connect.comnih.gov These methods avoid the use of pre-functionalized and often harsh sulfonyl chlorides.
One innovative approach is the electrochemical oxidative coupling of thiols and amines. nih.govresearchgate.net This environmentally benign method is driven by electricity, requires no chemical oxidants or catalysts, and can be completed in minutes. nih.gov The mechanism involves the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical cation generated from the amine to form the sulfonamide. nih.gov This protocol is compatible with a broad scope of substrates, including aliphatic amines. nih.gov
Metal-free oxidative coupling provides another green alternative. A practical method involves the tetra-n-butylammonium iodide (TBAI)-catalyzed coupling of sodium sulfinates with amines, using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This transformation proceeds under mild conditions and tolerates various functional groups. rsc.org
Furthermore, copper-catalyzed oxidative cross-coupling reactions have been developed. One such method enables the formation of tertiary sulfonamides from C(sp³)-based pinacol (B44631) boronate esters, showcasing the ability to form C(sp³)–N bonds under oxidative conditions. researchgate.net Another copper-catalyzed approach uses DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ surrogate to react with aryl boronic acids and amines, effectively constructing the sulfonamide linkage in a single step. thieme-connect.comsci-hub.se
| Method | Sulfur Source | Nitrogen Source | Catalyst/Conditions | Key Feature |
| Electrochemical Coupling | Thiols/Disulfides | Primary/Secondary Amines | Electricity, C anode/Fe cathode | Catalyst- and oxidant-free nih.govresearchgate.net |
| TBAI-Catalyzed Coupling | Sodium Sulfinates | Primary/Secondary Amines | TBAI (cat.), TBHP (oxidant) | Metal-free rsc.org |
| Copper-Catalyzed Coupling | DABSO + Boronic Acids | Primary/Secondary Amines | Cu(II) triflate, Bipyridine | Three-component coupling thieme-connect.comsci-hub.se |
| Copper-Catalyzed Coupling | Alkyl Boronic Esters | Secondary Sulfonamides | Cu Catalyst, NaIO₄ | Forms tertiary sulfonamides researchgate.net |
This table summarizes various oxidative coupling strategies for the synthesis of sulfonamides.
Catalytic Approaches (e.g., Ni-catalyzed C-N cross-couplings)
Transition-metal catalysis, particularly C-N cross-coupling, is a powerful tool for constructing the N-aryl sulfonamide motif common in pharmaceuticals. thieme-connect.com While palladium catalysis has been historically dominant, nickel catalysis has gained prominence due to its lower cost and unique reactivity. nih.govchemrxiv.org Nickel catalysts are effective for the cross-coupling of sulfonamides with (hetero)aryl chlorides, which are often challenging substrates for palladium. researchgate.net
The development of air-stable (L)NiCl(o-tol) pre-catalysts, featuring specialized bisphosphine ligands (e.g., PhPAd-DalPhos), has enabled these transformations to proceed without the need for photoredox conditions. researchgate.net These systems show an unprecedented scope for (pseudo)halide electrophiles. researchgate.net Another effective system utilizes a Ni(cod)(duroquinone) catalyst, which facilitates the C-N cross-coupling of weakly nucleophilic N-arylsulfonamides with aryl bromides without requiring an additional ligand. organic-chemistry.org
Recent innovations include nickelaelectrocatalysis, where paired electrolysis is used to drive the cross-coupling of aryl halides with weak nitrogen nucleophiles, including sulfonamides. nih.gov This redox-neutral process operates under mild conditions and expands the scope to electron-deficient sulfonamides. nih.gov Additionally, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional ligand and base have proven effective for C-N bond formation with a wide range of nucleophiles, including sulfonamides. chemrxiv.orguni-regensburg.de
While most nickel-catalyzed methods are geared towards N-arylation, some protocols generate aliphatic sulfonamides. A notable example is the ligand-controlled, nickel-catalyzed cross-coupling of aliphatic N-tosylaziridines with aliphatic organozinc reagents, which proceeds with high regioselectivity to furnish alkylated sulfonamide products. organic-chemistry.org
| Catalyst System | Coupling Partners | Key Feature |
| (L)NiCl(o-tol) (L=bisphosphine) | Sulfonamides + (Hetero)aryl Chlorides | Air-stable pre-catalyst; broad scope researchgate.net |
| Ni(cod)(duroquinone) | N-arylsulfonamides + Aryl Bromides | Ligand-free system organic-chemistry.org |
| NiBr₂·glyme / Bipyridine | Anilines/Sulfonamides + Aryl Halides | Nickelaelectrocatalysis; redox-neutral nih.gov |
| Ni(OAc)₂ / Ir-photocatalyst | Sulfonamides + Aryl Halides | Photoredox catalysis with bifunctional base/ligand chemrxiv.orguni-regensburg.de |
| NiCl₂(dme) / Ligand | N-Tosylaziridines + Organozinc reagents | Forms aliphatic C-C bond adjacent to sulfonamide organic-chemistry.org |
This table highlights different nickel-catalyzed systems for sulfonamide synthesis.
Direct C-H Amidation Strategies for Sulfonamide Incorporation
Direct C-H amidation has emerged as a highly atom- and step-economical strategy for incorporating sulfonamide groups into organic molecules, avoiding the need for pre-functionalized substrates. thieme-connect.com These reactions typically involve a transition-metal catalyst that facilitates the formation of a C-N bond directly from a C-H bond and a nitrogen source, often a sulfonyl azide, which releases N₂ as the sole byproduct. researchgate.net
Ruthenium and iridium catalysts are particularly effective for these transformations. acs.orgacs.org Ruthenium(II)-catalyzed C-H amidation enables the efficient functionalization of heteroaryl-substituted arenes. acs.org Cationic ruthenium complexes exhibit excellent chemo- and regioselectivity, tolerating valuable functional groups like halides and nitro groups. acs.org Similarly, iridium catalysis is highly effective for the direct ortho-C-H amidation of arenes that contain a directing group. organic-chemistry.orgorganic-chemistry.org The reactions proceed under mild, oxidant-free conditions and are compatible with a broad range of substrates, including those that form 5- or 6-membered metallacycle intermediates. organic-chemistry.org
The majority of these methods target the functionalization of C(sp²)–H bonds in arenes and heteroarenes. researchgate.net However, applications to C(sp³)–H bonds are also known, though they are typically limited to activated positions. For instance, Pd(II)/SOX (sulfoxide-oxazoline) catalysis enables the intermolecular allylic C-H amination of terminal olefins with aliphatic sulfonamides. nih.gov Intramolecular C(sp³)-H amidation using iron or cobalt catalysts has also been developed for the synthesis of chiral five-membered cyclic sulfonamides. thieme-connect.com These advanced methods highlight a powerful strategy for late-stage functionalization, primarily in the context of complex molecule synthesis, rather than for the de novo construction of simple aliphatic chains like this compound. thieme-connect.comacs.org
Chemical Reactivity and Mechanistic Investigations of 3 Chloropropane 1 Sulfonamide
Reactivity Profiles of the Sulfonamide Functional Group
The sulfonamide functional group, characterized by a sulfonyl group (O=S=O) attached to an amine group (-NH2), is generally considered to be relatively unreactive. wikipedia.org This stability is partly due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the lone pair of electrons on the adjacent nitrogen atom, making the nitrogen less basic and nucleophilic compared to simple amines. youtube.com This delocalization is key to its role as a protecting group for amines in organic synthesis. youtube.com
Despite its general stability, the sulfonamide group exhibits specific reactivity under certain conditions. The hydrogen atom on the nitrogen is acidic and can be removed by a base (deprotonation). wikipedia.org The formation of sulfonamides itself is a classic reaction, typically achieved through the nucleophilic substitution of a sulfonyl chloride with an amine, where the amine acts as the nucleophile attacking the electrophilic sulfur atom. wikipedia.orgyoutube.com
While the core sulfonamide group is stable, its reactivity can be influenced by the rest of the molecular structure. In the context of sulfonamide drugs, allergic reactions are often attributed not to the sulfonamide group itself, but to other structural features, such as an N4 arylamine or an N1 heterocyclic ring, which are absent in non-antibiotic sulfonamides. nih.govdermnetnz.org
Reactivity of the Organochlorine Moiety in Transformation Reactions
The organochlorine moiety in 3-Chloropropane-1-sulfonamide consists of a chlorine atom attached to a propyl chain. This part of the molecule is a primary site for chemical transformations. The carbon-chlorine bond is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. The primary reactivity of this moiety is centered on nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is displaced by an incoming nucleophile. This reaction is a fundamental process for creating new bonds and modifying the structure of the molecule.
Table 1: Summary of Reactivity Profiles
| Functional Group | Type of Reactivity | Conditions/Reagents | Description |
|---|---|---|---|
| **Sulfonamide (-SO₂NH₂) ** | N-H Deprotonation | Base | The acidic proton on the nitrogen can be abstracted by a base. wikipedia.org |
| Nucleophilic Substitution (Formation) | Amine + Sulfonyl Chloride | The amine attacks the electrophilic sulfur of the sulfonyl chloride to form the sulfonamide. wikipedia.orgyoutube.com | |
| Reductive/Acidic Cleavage | Reducing agents or strong acid | Used to deprotect the amine by cleaving the N-S bond. youtube.com | |
| Organochlorine (-CH₂Cl) | Nucleophilic Substitution | Nucleophiles (e.g., CN⁻, OH⁻, RNH₂) | The chlorine atom is displaced by a nucleophile at the electrophilic carbon center. |
Mechanistic Pathways of Key Reactions Involving this compound
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its chemical behavior and designing synthetic routes.
Nucleophilic substitution at the chloropropyl chain of this compound is a characteristic reaction of its organochlorine moiety. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, the incoming nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the leaving group. This backside attack leads to an inversion of stereochemical configuration at the carbon center. The reaction occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group (chloride) breaks. mdpi.com The rate of this reaction is dependent on the concentrations of both the sulfonamide substrate and the nucleophile.
While not directly involving this compound, radical-polar crossover annulation reactions are significant mechanistic pathways for related sulfonamide-containing molecules, particularly in the synthesis of complex cyclic structures. nih.govnih.govorganic-chemistry.org This type of reaction often begins with the generation of a radical species. For instance, in some systems, a radical can be generated and then add to an unsaturated part of the molecule, like an alkene. researcher.liferesearchgate.net This is followed by a "crossover" step where the resulting radical intermediate is converted into a polar, ionic intermediate (e.g., an anion or cation). organic-chemistry.org This ionic species then undergoes a cyclization reaction (annulation) to form a ring. This powerful strategy allows for the construction of complex molecular architectures under mild conditions, often initiated by photoredox catalysis. nih.govorganic-chemistry.org For example, N-acylsulfonamides with tethered alkenes can undergo a 5-exo-trig cyclization to trap a nitrogen-centered radical, followed by a desulfonylative aryl migration to form arylethylamines. nih.gov
The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of a compound with a light isotope (like hydrogen, ¹H) to the rate of the same compound with a heavy isotope (like deuterium (B1214612), ²H or D). wikipedia.org
A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the slowest step of the reaction. psu.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org
In studies of related sulfonamide compounds, KIE experiments have provided crucial mechanistic insights. For instance, KIE studies were used to support a concerted metalation-deprotonation (CMD) mechanism in the palladium-catalyzed intramolecular arylation of C(sp³)–H bonds adjacent to sulfonamides. nih.gov The observation of large primary deuterium KIEs in elimination reactions of related compounds has helped to distinguish between different mechanistic possibilities, such as an E1cB-like E2 or an E1cBip mechanism. psu.edu
Degradation and Transformation Studies of Sulfonamide Compounds
The environmental fate of sulfonamide compounds is an area of active research, with various studies focusing on their degradation and transformation pathways. These studies often employ advanced oxidation processes (AOPs) to break down the stable sulfonamide structure.
Photoinduced degradation using ultraviolet (UV) irradiation is one common method. Studies on various sulfonamide antibiotics have shown that their decay often follows first-order kinetics. tandfonline.comtandfonline.com The degradation process can be influenced by factors such as pH and the presence of other substances like hydrogen peroxide. tandfonline.com For example, the degradation of sulfamethoxazole (B1682508) using electron beam irradiation was found to be most efficient under acidic conditions. mdpi.com
Ozone-based AOPs have also been shown to be effective. The degradation of sulfonamides like sulfamethoxazole and sulfamethazine (B1682506) via ozonation was found to follow pseudo-first-order kinetics, with the O₃/H₂O₂ system showing the highest performance. nih.gov
These degradation processes lead to a variety of transformation products. For instance, electron beam irradiation of sulfamethoxazole resulted in hydroxylated sulfonamides and nitro-substituted derivatives. mdpi.com Comprehensive reviews comparing chemical and biological degradation have identified common transformation pathways, which include reactions at the aniline (B41778) moiety and cleavage of the sulfur-nitrogen bond. researchgate.net
Table 2: Degradation Efficiency of Selected Sulfonamides using O₃/H₂O₂ Process Data sourced from a study on ozone-based advanced oxidation processes. nih.gov
| Compound | Maximum Degradation Efficiency (%) |
|---|---|
| Sulfasalazine (SSZ) | 98.10 |
| Sulfamethoxazole (SMX) | 89.34 |
| Sulfamethazine (SMT) | 86.29 |
| Metronidazole (MNZ) | 58.70 |
Oxidative Degradation Pathways of Sulfonamides
General proposed pathways for the oxidative degradation of sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond, hydroxylation of the carbon backbone, and oxidation of the amino group. nih.gov For instance, in the degradation of various 4-aminobenzene sulfonamides, oxidation pathways are proposed to involve SO2 extrusion, C-N bond cleavage, and hydroxylation reactions promoted by hydroxyl radicals. mdpi.com
The degradation of sulfonamides can be influenced by the reaction conditions, including pH and the presence of catalysts. For example, the degradation of some sulfonamides using an Fe(VI)/sulfite (B76179) system was found to be highly efficient, with complete removal in minutes. mdpi.com The rate of degradation is also dependent on the specific structure of the sulfonamide.
A study on the degradation of 1,2,3-trichloropropane (B165214) (a related chlorinated hydrocarbon) using a ZVI-enhanced Fenton system showed that hydroxyl radicals were the major species responsible for its degradation. researchgate.net This suggests that the chloropropyl group in this compound would also be susceptible to attack by hydroxyl radicals, likely leading to dechlorination and the formation of oxygenated intermediates.
The following table summarizes conditions for the oxidative degradation of related sulfonamides, which could be analogous to the potential degradation of this compound.
| Oxidant System | Model Compound(s) | Key Findings & Conditions |
| Fe(VI)/Sulfite | Sulfamethazine, Sulfadiazine (B1682646), Sulfamethizole | Complete removal within 5 minutes. Pathways include hydroxylation and SO2 extrusion. mdpi.com |
| Ozone-based AOPs | Sulfadiazine, Sulfamethazine, Sulfamethoxazole | Degradation follows pseudo-first-order kinetics. nih.gov |
| ZVI-enhanced Fenton | 1,2,3-Trichloropropane | Enhanced degradation (95.4% removal in 120 min) via hydroxyl radical attack. researchgate.net |
It is plausible that the oxidative degradation of this compound would proceed through an initial attack by hydroxyl radicals on either the chloropropyl chain, leading to dechlorination and oxidation, or on the sulfonamide group, potentially leading to S-N bond cleavage and the release of sulfate (B86663) or sulfite ions.
SO2 Extrusion Mechanisms in Sulfonamide Transformations
The extrusion of sulfur dioxide (SO2) is a known transformation pathway for certain sulfur-containing organic compounds, particularly sulfones. A classic example is the Ramberg-Bäcklund reaction, where an α-halo sulfone is converted to an alkene in the presence of a base through the extrusion of SO2. wikipedia.org This reaction proceeds via the formation of an unstable three-membered cyclic sulfone intermediate (episulfone), which then decomposes. wikipedia.org
While this compound is not an α-halo sulfone (the chlorine is at the γ-position relative to the sulfur atom), the fundamental principle of SO2 extrusion from a sulfonyl group is relevant. The reaction generally requires a base to deprotonate a carbon alpha to the sulfonyl group, followed by intramolecular nucleophilic displacement of the halide to form the cyclic intermediate.
In the case of this compound, a strong base could potentially induce an intramolecular cyclization to form a four-membered cyclic sulfonamide (azetidine-2,2-dioxide), which might then be susceptible to SO2 extrusion under certain conditions, although this is less common than the extrusion from three-membered rings.
Mechanistic studies on other sulfonamides have shown that SO2 extrusion can be a significant degradation pathway. For example, the biodegradation of sulfadiazine, sulfamethazine, and sulfamethoxazole has been proposed to involve SO2 elimination as one of the degradation pathways. nih.gov Additionally, the oxidative degradation of some sulfonamides by an Fe(VI)/sulfite system also points to SO2 extrusion as a possible transformation route. mdpi.com
The table below outlines key features of reactions involving SO2 extrusion in related compounds.
| Reaction/Process | Substrate Type | Key Mechanistic Feature |
| Ramberg-Bäcklund Reaction | α-Halo sulfones | Base-induced formation of an episulfone intermediate followed by concerted cheletropic extrusion of SO2. wikipedia.org |
| Biodegradation | Sulfadiazine, Sulfamethazine, Sulfamethoxazole | Proposed pathway includes SO2 elimination. nih.gov |
| Oxidative Degradation | 4-Aminobenzene sulfonamides | SO2 extrusion is one of the proposed degradation pathways in the presence of Fe(VI)/sulfite. mdpi.com |
For this compound, while a direct Ramberg-Bäcklund type reaction is unlikely due to the position of the chloro group, base- or metal-catalyzed intramolecular reactions leading to the eventual extrusion of SO2 cannot be entirely ruled out, especially under forcing conditions or through alternative mechanistic pathways. Further experimental investigation is required to determine the specific reactivity of this compound under various conditions.
Design and Evaluation of 3 Chloropropane 1 Sulfonamide Derivatives and Analogs
Synthesis of Novel Derivatives Incorporating the 3-Chloropropylsulfonamide Moiety
The synthesis of derivatives based on the 3-chloropropylsulfonamide moiety typically begins with the reaction of 3-chloropropanesulfonyl chloride with a primary or secondary amine. This foundational reaction forms the N-substituted sulfonamide, which can then undergo further modifications.
A common synthetic route involves the reaction of 3-chloropropanesulfonyl chloride with an amine, such as tert-butylamine (B42293), in the presence of a base like triethylamine (B128534) and a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). google.comthieme-connect.de This reaction is generally performed at controlled temperatures, ranging from -20°C to room temperature, to yield the corresponding N-substituted 3-chloropropylsulfonamide. google.comthieme-connect.de For instance, the reaction with tert-butylamine produces N-tert-butyl-3-chloropropane-1-sulfonamide in high yield. google.comthieme-connect.de
Another key synthetic step for creating certain analogs is the protection of the sulfonamide nitrogen. This is often necessary to prevent unwanted side reactions during subsequent modification steps. A common protecting group is the tert-butoxycarbonyl (t-Boc) group, which can be introduced by reacting the sulfonamide with di-tert-butyldicarbonate ((t-Boc)₂O) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.deepo.org
One of the most significant transformations of the 3-chloropropylsulfonamide moiety is its intramolecular cyclization to form a cyclopropylsulfonamide ring. This structure is a key component in many biologically active compounds. thieme-connect.de The cyclization is typically achieved by treating the N-protected 3-chloropropylsulfonamide with a strong base, such as n-butyllithium, at low temperatures. thieme-connect.de This process involves a dilithiation step, which forms a dianion that subsequently cyclizes to create the stable cyclopropyl (B3062369) ring. thieme-connect.de
The following table summarizes a typical synthetic pathway for creating cyclopropylsulfonamide derivatives from 3-chloropropanesulfonyl chloride.
| Step | Reactants | Reagents & Conditions | Product | Purpose |
| 1. Amide Formation | 3-Chloropropanesulfonyl chloride, tert-butylamine | Triethylamine, Toluene, -10°C to 20°C | N-tert-butyl-3-chloropropyl sulfonamide | Forms the core sulfonamide structure. google.com |
| 2. Ring Closure | N-tert-butyl-3-chloropropyl sulfonamide | n-Butyl lithium, THF/Toluene, -70°C to 0°C | Cyclopropane (B1198618) sulfonic acid tert-butylamide | Creates the cyclopropyl ring, a key pharmacophore. google.com |
| 3. Deprotection | Cyclopropane sulfonic acid tert-butylamide | Trifluoroacetic acid | Cyclopropylsulfonamide | Removes the protecting group to yield the final amine. google.com |
Structural Diversification Strategies for Enhanced Activity and Selectivity
Once the core 3-chloropropylsulfonamide derivative is synthesized, numerous strategies can be employed to diversify its structure. These modifications are aimed at tuning the molecule's properties to enhance its potency and selectivity for a specific biological target. The cyclopropylsulfonamide moiety itself has been identified as a crucial structural element in a range of biologically active molecules, including receptor antagonists and enzyme inhibitors. thieme-connect.de
Diversification strategies often focus on several key areas of the molecule:
Substitution on the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be replaced with a wide variety of substituents. This is a primary point for introducing diversity. By reacting the initial sulfonyl chloride with different primary or secondary amines, a library of compounds with varying alkyl, aryl, or heterocyclic groups attached to the nitrogen can be generated. ijarsct.co.in
Modification of the Propyl Chain: While the "3-chloro" aspect is key for initial reactions like cyclization, the propyl chain itself can be modified. Introducing substituents along the chain can influence the molecule's conformation and interaction with target proteins.
Functionalization of Derived Rings: For derivatives that have been cyclized to form rings like the cyclopropylsulfonamide, further substitution on the ring is a powerful diversification strategy. For example, the carbon atom alpha to the sulfonyl group in the cyclized product can be functionalized to introduce a wide array of substituents. thieme-connect.de
These diversification efforts have led to the development of compounds with a broad range of biological activities, demonstrating the versatility of the 3-chloropropylsulfonamide scaffold in drug discovery. ekb.egimpactfactor.org
Impact of Substituent Effects on Reactivity and Biological Function
The chemical and biological properties of 3-chloropropane-1-sulfonamide derivatives are heavily influenced by the nature of their substituents. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Substituents can either donate or withdraw electron density, which alters the reactivity of the molecule. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) are deactivating groups that pull electron density away from the rest of the molecule. libretexts.org When attached to an aromatic ring on the sulfonamide, they make the ring less reactive towards electrophilic substitution. libretexts.org In the context of the sulfonamide itself, EWGs on the nitrogen can increase the acidity of the N-H proton, potentially influencing binding interactions.
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OR) are activating groups that donate electron density. libretexts.org They increase the reactivity of attached aromatic rings towards electrophilic substitution. libretexts.org An unprotected sulfonamide N-H group can significantly impact reactivity; for instance, it can suppress ring-opening reactions in related cyclic sulfamidate systems by increasing the negative charge at the transition state, which raises the activation energy barrier for nucleophilic attack. nih.gov
Reactivity of the Chloropropyl Group: The reactivity of the chlorine atom is also subject to substituent effects. The carbon-chlorine bond is the site of nucleophilic substitution reactions. The presence of nearby unsaturation, such as a double bond (as in an allyl system like 3-chloroprop-1-ene), can significantly increase the reactivity towards Sₙ1 reactions. This is because the resulting carbocation intermediate is stabilized by resonance, which lowers the activation energy of the reaction. vaia.com This principle suggests that modifications to the propyl chain can tune the reactivity of the chlorine atom.
The interplay of these substituent effects is critical for rational drug design. By carefully selecting substituents, chemists can fine-tune the electronic properties and shape of the molecule to optimize its interaction with a biological target, thereby enhancing its therapeutic efficacy and selectivity. nih.gov
Applications in Medicinal Chemistry and Preclinical Drug Discovery
Role as a Key Intermediate in Pharmaceutical Compound Synthesis
3-Chloropropane-1-sulfonamide and its closely related precursor, 3-chloropropane-1-sulfonyl chloride, are recognized as important intermediates in the synthesis of more complex molecules within the pharmaceutical, agricultural, and dye industries. The reactive chloroalkyl group allows for various chemical modifications, making it a versatile building block for creating a library of derivative compounds. google.comwhiterose.ac.uk
While the sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, the direct lineage of major commercial pharmaceuticals from this compound specifically is not extensively detailed in publicly available literature. However, the importance of related intermediates is noted. For instance, 3-chloropropane-1-sulfonyl chloride is considered an essential intermediate in the synthesis of certain anti-hepatitis C virus drugs. google.com The general synthetic strategy often involves the reaction of a sulfonyl chloride with a primary or secondary amine to form the stable sulfonamide linkage, a fundamental reaction in the creation of sulfa drugs. sci-hub.se
Biological Activity Screening of this compound Derivatives
Derivatives incorporating the sulfonamide scaffold are frequently screened for a wide range of biological activities. eurekaselect.com The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.net This inhibition halts the production of nucleic acids and ultimately bacterial growth. The structural diversity that can be built upon the this compound framework allows for the exploration of various therapeutic targets.
The sulfonamide class of compounds has been a fertile ground for the discovery of antimicrobial agents. nih.gov Derivatives are synthetically modified and tested against a spectrum of pathogens to identify novel therapeutic leads. prolekare.cz
Derivatives of sulfonamides have demonstrated notable efficacy against various bacterial strains, including the clinically significant pathogen Staphylococcus aureus. nih.gov This includes both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, which are a major concern in healthcare settings. nih.govnih.gov Research has shown that certain structural modifications, such as the introduction of electron-withdrawing groups on an aromatic ring of a sulfonamide derivative, can significantly enhance antibacterial activity. nih.gov
Below is a table summarizing the antibacterial activity of selected sulfonamide derivatives against S. aureus from various studies.
| Compound/Derivative | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference |
|---|---|---|---|
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus ATCC 29213 | MIC: 32 µg/mL | nih.gov |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus ATCC 29213 | MIC: 64 µg/mL | nih.gov |
| Thienopyrimidine–sulfadiazine (B1682646) hybrid (12ii) | S. aureus | Enhanced activity over sulfadiazine alone | mdpi.com |
| Thienopyrimidine–sulfamethoxazole (B1682508) hybrid (8iii) | S. aureus | MIC: 250 µg/mL | mdpi.com |
| Sulfonamides attached to histidine and tranexamic acid | S. aureus | Activity comparable to ciprofloxacin | nih.gov |
The search for novel antifungal agents has led to the investigation of sulfonamide derivatives against various fungal pathogens, particularly Candida species, which are a common cause of opportunistic infections in humans. nih.gov Arylsulfonamide-type compounds have been screened against strains of Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov Some of these derivatives have exhibited fungicidal effects, indicating their potential to kill fungal cells rather than just inhibiting their growth. nih.gov
The following table presents findings on the antifungal activity of specific sulfonamide derivatives.
| Compound/Derivative | Fungal Strain(s) | Activity Metric (e.g., MIC, MFC) | Reference |
|---|---|---|---|
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (Compound 3) | Candida spp. | Fungistatic activity (MIC: 0.125-1 mg/mL) | nih.gov |
| Amine derivative (Compound 13) and its hydrochloride salt | C. glabrata strain 33 | Fungicidal effect (MFC: 1.000 mg/mL) | nih.gov |
| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | C. albicans | MIC: 31.25 µg/mL | mdpi.com |
| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | C. parapsilosis | MIC: 62.5 µg/mL | mdpi.com |
The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral agents. Sulfonamide derivatives have been identified as potential inhibitors of key viral proteins. Specifically, certain compounds have shown potent inhibitory activity against the 3C-like protease (3CLpro), an enzyme essential for the replication of coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.govnih.gov The inhibition of this protease blocks the processing of viral polyproteins, thereby halting the viral life cycle.
Research findings on the anti-SARS-CoV-2 activity of selected protease inhibitors are detailed in the table below.
| Compound/Derivative | Viral Target | Activity Metric (e.g., IC50, EC50) | Reference |
|---|---|---|---|
| Protease Inhibitor (Compound 11d) | SARS-CoV-2 | Resulted in 80% survival in infected mice | nih.gov |
| Protease Inhibitor (Compound 11d) | MERS-CoV | Resulted in 90% survival in infected mice | nih.gov |
| Tripeptidyl and Dipeptidyl Inhibitors (e.g., MP13) | SARS-CoV-2 Main Protease (SC2MPro) | IC50 as low as 8.5 nM | news-medical.net |
| PF-00835231 (3CLpro inhibitor) | SARS-CoV-2 | EC50: 0.221 µM (24h), 0.158 µM (48h) in A549+ACE2 cells | scienceopen.com |
Sulfonamide-based drugs have long been used in the treatment of parasitic diseases. For example, sulfadiazine, in combination with pyrimethamine, is a standard treatment for toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii. nih.gov Researchers are actively designing and synthesizing novel sulfonamide derivatives, such as sulfonamide-1,2,3-triazole hybrids, to develop more effective and less toxic antiparasitic agents. mdpi.com These compounds are evaluated for their ability to inhibit the growth of various parasites, including T. gondii and the malaria-causing Plasmodium falciparum. nih.govbohrium.com
The table below summarizes the antiparasitic activity of some recently developed sulfonamide derivatives.
| Compound/Derivative | Parasite | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| Sulfonamide-1,2,3-triazole hybrid (3c) nanoformulae | Toxoplasma gondii | IC50: 3.64 µg/mL (in vitro) | nih.gov |
| Sulfonamide-1,2,3-triazole hybrid (3c) nanoformulae | Toxoplasma gondii | 100% parasite reduction in infected mice | mdpi.com |
| Novel sulfonamide derivatives | Leishmania and Trypanosoma species | Exhibited antileishmanial and antitrypanocidal activities | bohrium.com |
| 2-nonyl-4-hydroxyquinoline | Plasmodium falciparum (W2 strain) | IC50: 2.79 µg/mL | nih.gov |
Receptor Antagonism Studies (e.g., EP1 receptor)
No studies were identified that specifically investigate this compound as an antagonist for the EP1 receptor or any other receptor. Research on EP1 receptor antagonists often involves complex sulfonamide derivatives, but does not name or utilize this compound as a key scaffold or active compound. nih.govnih.govscispace.com
Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives
There is a wealth of information on the SAR of the sulfonamide class of compounds. researchgate.netresearchgate.netopenaccesspub.org However, these studies focus on derivatives with varied aromatic and heterocyclic substitutions, and none use this compound as a parent compound for generating a library of analogs to establish SAR.
Correlation of Molecular Structure with Biological Potency
No data exists in the literature that correlates the molecular structure of this compound or its direct derivatives with a specific biological potency.
Identification of Pharmacophoric Features
Pharmacophoric models for various targets have been developed for different classes of sulfonamide drugs. openaccesspub.org These models identify key electronic and steric features required for biological activity. However, there are no specific models or studies that identify the pharmacophoric features of this compound for any biological target.
Preclinical Pharmacological Characterization of Derivatives
The preclinical characterization, including ADME (Absorption, Distribution, Metabolism, and Excretion) and metabolic stability, is crucial for drug development. While general principles and specific examples exist for various sulfonamide-based drug candidates, nih.govdntb.gov.uaresearchgate.net there is no such data available for derivatives of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies
No published ADME predictions or experimental studies for this compound or its derivatives were found.
Metabolic Stability Assessments
Similarly, there are no available reports on the metabolic stability of this compound or compounds directly derived from it.
Selectivity Profiling Against Off-Targets (e.g., cytochrome P450 isozymes, hERG)
In preclinical drug discovery, assessing the selectivity of a compound is critical to predicting its potential for adverse drug reactions. Two of the most important off-target families are the cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Cytochrome P450 Isozymes: The CYP superfamily of enzymes is responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Inhibition of specific CYP isozymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism, and therefore the concentration and effect, of another. Consequently, new chemical entities are routinely screened for their inhibitory potential against a panel of key CYP isozymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. For example, studies on licoisoflavone B, a compound isolated from licorice, demonstrated varying inhibitory potencies against different CYP enzymes, highlighting its selectivity profile. nih.gov
Table 1: Illustrative Inhibition of Human Cytochrome P450 Isozymes by Licoisoflavone B
| CYP Isozyme | IC50 (µM) |
|---|---|
| CYP2B6 | 16.0 ± 3.9 |
| CYP2C8 | 7.4 ± 1.1 |
| CYP2C9 | 4.9 ± 0.4 |
| CYP3A (testosterone as substrate) | 26.7 ± 12.8 |
Data sourced from studies on licoisoflavone B and is intended to be representative of CYP inhibition profiling. nih.gov
hERG Potassium Channel: The hERG potassium channel plays a crucial role in cardiac repolarization, the process by which heart muscle cells recover after an electrical impulse. acs.org Inhibition of the hERG channel can delay this repolarization, leading to a condition known as "acquired long QT syndrome," which increases the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes. acs.org A wide range of structurally diverse drugs have been found to block hERG channels. acs.org
Screening for hERG inhibition is a mandatory step in preclinical safety assessment. The potency of hERG blockade is also determined by an IC50 value. For instance, the sulfonylurea drug glibenclamide, used to treat diabetes, has been shown to inhibit the hERG channel current with a specific IC50 value. nih.gov
Table 2: Example of hERG Channel Inhibition by Glibenclamide
| Compound | Target | IC50 (µM) |
|---|---|---|
| Glibenclamide | hERG K+ Current | 74 |
Data is representative of hERG inhibition studies. nih.gov
Biomolecular Interaction Studies
DNA Binding Investigations of Sulfonamide-Metal Complexes
The interaction of small molecules with DNA is a foundational aspect of drug action, particularly for anticancer and antimicrobial agents. While sulfonamides themselves are not primary DNA binders, they can be incorporated as ligands into metal complexes, creating agents with the potential to interact with DNA through various modes. rsc.org Transition metal complexes offer diverse coordination geometries and electronic properties that can facilitate DNA binding. rsc.org
Studies have shown that metal complexes featuring sulfonamide derivatives can bind to DNA. For example, manganese (II) complexes synthesized with sulfonamides derived from 8-aminoquinoline (B160924) have demonstrated a strong interaction with calf thymus DNA. nih.gov The binding of such complexes is often investigated using several biophysical techniques:
UV-Visible Spectroscopy: Changes in the absorption spectrum of the metal complex upon addition of DNA, such as hypochromism (a decrease in absorbance), can indicate binding. nih.govnih.gov
Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound can suggest an intercalative binding mode, where the molecule inserts itself between the DNA base pairs. nih.gov
Gel Electrophoresis: This technique can demonstrate if a complex can cleave DNA, which is a significant mechanism for some anticancer drugs. nih.govcncb.ac.cn
The strength of the interaction is often quantified by an intrinsic binding constant (Kb), with higher values indicating stronger affinity.
Table 3: Representative DNA Binding Data for a Metal Complex with a Sulfonamide Derivative
| Complex | Method | Binding Constant (Kb) (M⁻¹) | Proposed Interaction Mode |
|---|---|---|---|
| [Mn(qbsa)₂(MeOH)₂] | UV-Visible Spectroscopy | 2.1 x 10⁴ | Surface/Groove Binding |
This data is for N-quinolin-8-yl-benzenesulfonamide (qbsa) complex and is for illustrative purposes. nih.gov
Protein Binding Analyses
The interaction of a drug candidate with proteins is fundamental to its mechanism of action (if it binds to a target receptor or enzyme) and its pharmacokinetic properties (if it binds to plasma proteins like albumin). Sulfonamides are a well-known pharmacophore recognized by many protein targets. nih.gov The binding affinity, stoichiometry, and thermodynamic parameters of these interactions are crucial for understanding structure-activity relationships.
Various biophysical methods are employed to characterize these interactions:
Fluorescence Spectroscopy: This technique can be used to determine binding constants (Ka) by monitoring changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon titration with a ligand. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS) changes.
Fluorescence Polarization (FP): FP assays are used to measure binding affinities (often expressed as the dissociation constant, KD) in a competitive format. nih.gov A lower KD value signifies a stronger binding affinity. nih.gov
For example, detailed studies on the binding of antibiotic sulfonamides like sulfamethazine (B1682506) (SMZ) and sulfadiazine (SDZ) to the heme protein myoglobin (B1173299) have elucidated their binding characteristics. nih.govacs.org
Table 4: Binding Parameters for the Interaction of Representative Sulfonamides with Myoglobin
| Sulfonamide | Binding Constant (K) (M⁻¹) | Stoichiometry (n) | Gibbs Free Energy (ΔG) (kJ/mol) |
|---|---|---|---|
| Sulfamethazine (SMZ) | 5.36 x 10⁴ | ~1.01 | -37.28 |
| Sulfadiazine (SDZ) | 3.23 x 10⁴ | ~0.97 | -15.29 |
Data from a study with myoglobin at 298 K, illustrating protein binding analysis. nih.gov
These analyses provide deep insights into how modifications to the sulfonamide structure can impact protein affinity and guide the rational design of more potent and selective drug candidates. nih.gov
Applications in Agrochemicals and Specialty Chemical Synthesis
Use as an Intermediate in Agrochemical Production
While direct and explicit public-domain literature detailing the synthesis of specific commercial agrochemicals using 3-chloropropane-1-sulfonamide is not extensively available, the structural motifs present in the molecule are found in various pesticidal compounds. Sulfonamide derivatives are a known class of compounds used in the development of herbicides, fungicides, and insecticides. bu.edu.eg The general importance of sulfonamides and their precursors in the agrochemical industry is well-documented. lookchem.comlookchem.com
The reactivity of the chloro group allows for its displacement by various nucleophiles, enabling the attachment of the propanesulfonamide group to other molecular scaffolds. This is a common strategy in the design of new active ingredients for crop protection. For instance, the related compound, 1-bromo-3-chloropropane, is a known precursor for soil fumigants and an intermediate in the production of certain pesticides and herbicides. nih.gov This suggests that this compound could similarly be employed to introduce the sulfonamide functional group, which is known to impart biological activity in various agrochemical products. bu.edu.eg
The synthesis of N-substituted sulfonamides is a critical step in producing many biologically active compounds. The reaction of sulfonyl chlorides with amines is a common method to create these linkages. scholarsresearchlibrary.com this compound provides a readily available propane-sulfonamide synthon for such reactions.
Table 1: Related Precursors and their Agrochemical Relevance
| Precursor Compound | CAS Number | Relevance in Agrochemicals |
|---|---|---|
| 1-Bromo-3-chloropropane | 109-70-6 | Used as a precursor for soil fumigants and in the synthesis of pesticides and herbicides. nih.gov |
| (3-Chloropropyl)sulfamoyl Chloride | 42065-72-5 | Used as an intermediate in the agrochemical industry for the synthesis of various sulfonamides. lookchem.com |
Precursor for the Development of New Materials and Dyes
The versatility of this compound extends to the field of materials science and dye chemistry, where it can serve as a precursor for creating functionalized molecules.
The sulfonamide group is a key feature in many synthetic dyes. researchgate.nettsijournals.comnih.govresearchgate.net Research has shown the synthesis of novel azo dyes containing sulfonamide functionalities. researchgate.net These dyes are prepared through diazo coupling reactions, and the sulfonamide group can influence the final color and properties of the dye. While direct synthesis using this compound is not explicitly detailed in the surveyed literature, its structure is amenable to being incorporated into dye molecules.
A notable application of a related sulfonamide structure is in the synthesis of fluorescent dyes. For example, a derivative of the red fluorescent dye Sulforhodamine 101 (SR101) was synthesized using a sulfonamide linker. nih.gov In this process, SR101 was reacted with phosphorus oxychloride and then with 3-bromopropylamine (B98683) to form SR101 N-(3-Bromopropyl) sulfonamide. nih.gov This demonstrates the utility of the 3-halopropylsulfonamide moiety in linking functional groups to create advanced materials. The chloro group in this compound could similarly be used to attach the sulfonamide to a chromophore.
Table 2: Synthesis of a Fluorescent Dye Precursor
| Reactants | Product | Application of Product |
|---|
Furthermore, the reactivity of the terminal chloro group makes this compound a candidate for creating self-assembling monolayers or for modifying surfaces to impart specific properties, such as enhanced dye uptake in textiles. nih.gov The ability to form sulfonamide linkages is also crucial in the synthesis of various specialty polymers and materials where this functional group can introduce desirable properties like thermal stability or specific binding capabilities.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, MS)
Spectroscopic analysis is fundamental to the structural elucidation of 3-Chloropropane-1-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular properties, and together they provide unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound (Cl-CH₂-CH₂-CH₂-SO₂NH₂), both ¹H and ¹³C NMR are used to verify the structure.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the three methylene (B1212753) (CH₂) groups and the sulfonamide (NH₂) protons. The methylene protons adjacent to the electron-withdrawing chlorine atom and sulfonamide group will be shifted downfield. The splitting patterns, governed by spin-spin coupling with neighboring protons, would appear as triplets or multiplets, confirming the connectivity of the propyl chain.
¹³C NMR: The carbon NMR spectrum is predicted to display three unique signals, one for each carbon atom in the propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with the carbon bonded to the chlorine atom (C1) and the carbon bonded to the sulfur atom (C3) expected to be the most deshielded and appear furthest downfield.
Predicted NMR Data for this compound
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would feature characteristic absorption bands for the sulfonamide and alkyl chloride moieties. Key vibrations include the N-H stretching of the amide, the strong asymmetric and symmetric stretching of the S=O bonds, and the C-Cl stretch. rsc.orgorgchemboulder.com
Characteristic IR Absorption Bands for this compound
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. For this compound, the molecular weight is 157.62 g/mol . Due to the presence of chlorine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺, with peaks at m/z 157 and a smaller peak at m/z 159 ([M+2]⁺) in an approximate 3:1 ratio. nih.govnih.gov Common fragmentation pathways for sulfonamides under electrospray ionization (ESI) or electron impact (EI) conditions often involve the loss of SO₂ (64 Da) or cleavage of the S-N bond. nih.govnih.govacs.org
Chromatographic Purity and Composition Analysis (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, and degradation products, thus enabling its purification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for analyzing the purity of non-volatile compounds. For a polar molecule like this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a non-polar stationary phase (e.g., C18 column) and a polar mobile phase, such as a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govscispace.com Detection is commonly achieved using a UV detector.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying trace levels of the compound. scispace.comacgpubs.org Electrospray ionization (ESI) is a common interface, typically operated in positive ion mode to protonate the sulfonamide molecule. ingentaconnect.com For quantitative studies, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce a characteristic product ion, providing very high selectivity and sensitivity. nih.govrsc.org
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. nih.govresearchgate.net UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), represent the state-of-the-art for the rapid and sensitive analysis of sulfonamides in complex mixtures. nih.govnih.gov
Typical LC-MS/UPLC-MS/MS Parameters for Sulfonamide Analysis
Table of Mentioned Compounds
Computational Chemistry and Theoretical Studies on 3 Chloropropane 1 Sulfonamide and Derivatives
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict how a molecule, such as a derivative of 3-chloropropane-1-sulfonamide, might bind to a biological target, typically a protein or nucleic acid. sarjournal.com These methods are crucial in structure-based drug design for identifying potential therapeutic agents. nih.gov The process involves generating a three-dimensional model of the molecule and fitting it into the binding site of a target macromolecule to estimate the binding affinity and orientation. sarjournal.com
Research on sulfonamide derivatives has utilized these approaches to design novel inhibitors for various diseases. For instance, a structure-based drug design strategy was employed to create imidazole (B134444) derivatives of sulfonamides as potential inhibitors of the SARS-CoV-2 main protease. nih.gov In such studies, molecular docking simulations identify the most stable binding poses of the designed compounds within the enzyme's active site. nih.gov The stability and interaction profiles of these inhibitor-protein complexes are further validated using molecular dynamics (MD) simulations, which observe the dynamic behavior of the complex over time. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for potent inhibition. nih.gov
| Modeling Technique | Application | Key Findings |
| Molecular Docking | Predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor). sarjournal.com | Identification of potential binding modes and estimation of binding affinity for sulfonamide derivatives in enzyme active sites. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Confirms the stability of ligand-receptor complexes and analyzes detailed interaction profiles (e.g., hydrogen bonds, flexibility). nih.gov |
| Structure-Based Drug Design | Uses the 3D structure of a biological target to guide the design of new drugs. nih.gov | Enabled the design of novel imidazole-sulfonamide derivatives as potential antiviral agents against SARS-CoV-2. nih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide deep insights into the electronic structure of molecules, which governs their reactivity. researchgate.netacs.org These calculations can determine properties like molecular orbital energies (e.g., HOMO and LUMO), charge distributions, and reaction energy barriers. researchgate.net
For example, the gas-phase reaction mechanism of methane (B114726) sulfonamide (a simple sulfonamide derivative) with chlorine atoms was elucidated using DFT. researchgate.net The study found that the reaction primarily proceeds through the abstraction of a hydrogen atom from the methyl group, with a calculated energy barrier of approximately 4.8 kcal/mol. researchgate.net Such calculations are vital for predicting how sulfonamide derivatives might behave in different chemical environments.
Furthermore, quantum chemical methods are used to develop Quantitative Structure-Activity Relationship (QSAR) models. By correlating calculated electronic descriptors (like the energy of the Highest Occupied Molecular Orbital, EHOMO) with experimentally observed reaction rates, predictive models can be built. acs.org For instance, good correlations have been found between the reactivity of aromatic compounds with ozone and their calculated electronic properties, allowing for the classification of compounds based on their chemical structures and predicted reactivity. acs.org
| Calculation Method | Property Calculated | Application in Sulfonamide Research |
| Density Functional Theory (DFT) | Reaction barrier heights, transition state geometries. researchgate.net | Elucidating the oxidation mechanism of methane sulfonamide by chlorine atoms. researchgate.net |
| Hartree-Fock (HF) | Molecular orbital energies (HOMO, LUMO), orbital shapes. acs.org | Predicting the reactivity of aniline (B41778) and benzene (B151609) derivatives (related to sulfonamides) toward electrophiles. acs.org |
| Canonical Variational Transition State Theory (CVT) | Reaction rate coefficients. researchgate.net | Calculating the rate of hydrogen abstraction from methane sulfonamide at different temperatures. researchgate.net |
Mechanistic Pathway Elucidation through Computational Methods
Computational methods are indispensable for mapping out the detailed step-by-step pathways of chemical reactions. acs.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a complete energy profile for a proposed reaction mechanism.
In the context of sulfonamide synthesis, mechanistic investigations have been performed for reactions such as the domino dehydrogenation-condensation-hydrogenation sequence between alcohols and sulfonamides. researchgate.net Computational studies, complemented by experimental data like kinetic isotope effects, can identify the rate-determining step of the reaction. For the aforementioned reaction, the dehydrogenation of the alcohol was identified as the rate-limiting step. researchgate.net
Moreover, computational models are being developed to predict the outcomes of complex organic reactions. acs.org These systems can analyze a set of reactants and, by applying generalized reaction rules and machine learning algorithms, predict the most likely major product. acs.org This approach has been successfully applied to various reaction types, including S-N coupling to form sulfonamides, by recognizing the most reactive sites on the molecules involved. acs.org
Prediction of Molecular Descriptors and Pharmacokinetic Parameters
Before a compound is synthesized, computational tools can predict its drug-likeness and pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govuniroma1.it This is achieved by calculating a range of molecular descriptors, which are numerical values that encode the physicochemical properties of a molecule. nih.gov
For this compound, key molecular descriptors can be calculated from its structure. aablocks.comuni.lu These descriptors, such as molecular weight (MW), the logarithm of the partition coefficient (XLogP3), polar surface area (TPSA), and the number of rotatable bonds, are used in predictive models like Lipinski's Rule of Five to assess properties like oral bioavailability. scielo.br A high number of rotatable bonds, for example, can indicate molecular flexibility but may negatively impact bioavailability. scielo.br Software like QikProp can predict dozens of such descriptors to build a comprehensive in silico ADMET profile. uniroma1.it
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Significance in Pharmacokinetics |
| Molecular Formula | C3H8ClNO2S | Basic chemical identity. |
| Molecular Weight | 157.62 g/mol | Influences absorption and distribution; values < 500 are preferred for oral bioavailability (Lipinski's Rule). scielo.br |
| XLogP3 | -0.1 | Measures lipophilicity; affects solubility, permeability, and plasma protein binding. Values < 5 are preferred (Lipinski's Rule). uni.luscielo.br |
| Hydrogen Bond Donors | 1 | The -NH2 group can donate hydrogen bonds, affecting solubility and receptor binding. aablocks.com |
| Hydrogen Bond Acceptors | 3 | The O and N atoms can accept hydrogen bonds, influencing solubility and interactions with biological targets. aablocks.com |
| Rotatable Bond Count | 3 | A measure of molecular flexibility; values ≤ 10 are generally associated with better oral bioavailability. aablocks.comscielo.br |
| Polar Surface Area (TPSA) | 67.9 Ų | Relates to membrane permeability; values < 140 Ų are often required for good cell penetration. scielo.br |
| Heavy Atom Count | 8 | The number of non-hydrogen atoms in the molecule. aablocks.com |
Data sourced from PubChem and other chemical databases. aablocks.comuni.lunih.gov
Data Science and Machine Learning Applications in Sulfonamide Reactivity Modeling
Data science and machine learning (ML) are revolutionizing the prediction of chemical reactivity and the discovery of optimal reaction conditions. ucla.edu By training algorithms on large datasets of chemical reactions, ML models can identify complex patterns that are not obvious to human chemists. ucla.edudigitellinc.com
In sulfonamide chemistry, machine learning models have been developed to predict the outcomes of synthetic reactions. For example, a model was created to predict successful combinations of primary amines and sulfamoyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. digitellinc.com Similarly, high-throughput experimentation combined with ML was used to model the Chan-Lam N-arylation of primary sulfonamides, identifying broadly applicable reaction conditions and substrate features that control the reaction's success. ucla.edu These models can significantly save time and resources by predicting high-yielding conditions before any experiments are run in the lab. ucla.edu
Various ML algorithms, including Artificial Neural Networks (ANN), Random Forests, and Support Vector Machines (SVM), are used. researchgate.netnih.gov These models take molecular descriptors as input to predict properties or reaction outcomes. digitellinc.comresearchgate.net This data-driven approach allows for the rapid screening of vast chemical spaces, accelerating the discovery and optimization of synthetic routes to new sulfonamide derivatives. ucla.edu
Future Directions and Emerging Research Avenues for 3 Chloropropane 1 Sulfonamide
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can present environmental and safety challenges. scispace.com The future of synthesizing 3-Chloropropane-1-sulfonamide and its derivatives will likely focus on greener and more efficient methodologies. ijarsct.co.innih.gov
Recent progress in the broader field of sulfonamide synthesis has highlighted several promising strategies. One such approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled. impactfactor.org A sustainable protocol for synthesizing various sulfonamides using choline (B1196258) chloride-based DESs has been developed, achieving high yields at room temperature. impactfactor.org Another innovative and environmentally friendly method is the oxidative chlorination of thiols in alternative solvents like water, ethanol, and glycerol, which allows for the in situ generation of sulfonyl chlorides. nih.govekb.eg
Design and Discovery of Highly Selective and Potent Sulfonamide Derivatives
The sulfonamide group is a versatile pharmacophore present in a wide array of biologically active molecules. researchgate.net A key future direction for this compound will be its use as a building block for creating novel derivatives with high potency and selectivity for specific biological targets. The inherent reactivity of the chloro- group in this compound offers a chemical handle for modification and the synthesis of a diverse library of new compounds.
The design of these new derivatives will be guided by established structure-activity relationships (SAR) within the sulfonamide class of drugs. openaccesspub.org For instance, modifications to the sulfonamide nitrogen and the alkyl chain can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. The goal will be to develop derivatives that exhibit enhanced interactions with their target receptors, leading to improved therapeutic efficacy.
Targeting of New Biological Pathways and Emerging Disease States
Historically, sulfonamides have been primarily known for their antimicrobial properties. nih.gov However, the therapeutic applications of sulfonamides have expanded significantly to include treatments for a wide range of conditions such as cancer, inflammation, and viral infections. semanticscholar.org Future research on derivatives of this compound should explore their potential to modulate novel biological pathways and address emerging diseases.
Recent studies have shown that novel sulfonamide derivatives can exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and the disruption of cell cycle progression. openaccesspub.org The development of new sulfonamide-based drugs is a continuing area of interest in medicinal chemistry, with a focus on overcoming drug resistance and targeting specific molecular pathways involved in disease. nih.gov By systematically synthesizing and screening derivatives of this compound, researchers may uncover new therapeutic agents for a variety of diseases.
Integration of Advanced Computational and Experimental Methodologies in Drug Design
The integration of computational and experimental approaches has become a cornerstone of modern drug discovery. For this compound, in silico methods will be instrumental in accelerating the design and discovery of new derivatives with desired biological activities.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the binding affinities of this compound derivatives to various biological targets. nih.gov These computational predictions can then be used to prioritize the synthesis of the most promising candidates for experimental validation. This synergistic approach, combining computational design with laboratory synthesis and biological testing, will be crucial for the efficient development of novel therapeutic agents derived from this compound.
Recent research has demonstrated the successful application of these computational methods in identifying potent sulfonamide-based inhibitors for various therapeutic targets. For example, in silico screening has been used to identify novel sulfonamide inhibitors of bacterial gyrase and to predict the antibacterial potential of newly synthesized sulfonamide compounds.
Development of Environmentally Benign Synthesis Approaches for Sulfonamides
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. Future research on this compound will undoubtedly emphasize the development of environmentally benign synthesis methods.
Key areas of focus will include the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that minimize waste. As previously mentioned, a patent for the green synthesis of the precursor 3-chloropropane-1-sulfonyl chloride already exists, highlighting the industry's move in this direction. rdd.edu.iq The adoption of flow chemistry is another promising avenue, as it can enable safer, more efficient, and scalable production of sulfonamides with reduced environmental impact. nih.gov By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.
Q & A
Q. What are the standard synthetic routes for preparing 3-chloropropane-1-sulfonamide, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves the reaction of 3-chloropropane sulfonyl chloride with amines (e.g., tert-butylamine) in anhydrous solvents like dichloromethane or THF. Catalysts such as triethylamine are used to neutralize HCl byproducts. The reaction is conducted under nitrogen to prevent hydrolysis of the sulfonyl chloride intermediate. Purification via recrystallization or column chromatography ensures high purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the presence of tert-butyl groups (δ ~1.2 ppm for CH₃) and sulfonamide protons (δ ~6-7 ppm).
- HPLC/GC-MS : To quantify purity and detect organic impurities.
- Elemental analysis : To validate molecular composition (C, H, N, S, Cl).
- FT-IR : To identify sulfonamide S=O stretches (~1350-1150 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store the compound in a cool, dry environment away from strong oxidizers.
- Dispose of waste via approved hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance amine reactivity.
- Temperature : Elevated temperatures (40-60°C) accelerate reaction kinetics but risk side reactions.
- Stoichiometry : Excess amine (1.2–1.5 eq.) drives the reaction to completion.
Monitor progress via TLC and optimize quenching/purification steps to minimize losses .
Q. What are the common byproducts formed during sulfonamide synthesis, and how can they be identified and mitigated?
- Methodological Answer :
- Byproducts : Unreacted sulfonyl chloride, disubstituted sulfonamides, or hydrolyzed sulfonic acids.
- Identification : Use LC-MS to detect molecular ions corresponding to byproducts (e.g., m/z for disubstituted derivatives).
- Mitigation : Control reaction time, use anhydrous conditions, and employ scavengers (e.g., molecular sieves) to absorb moisture .
Q. How do structural modifications (e.g., tert-butyl vs. cyclopropyl substituents) influence the reactivity of this compound derivatives?
- Methodological Answer :
- Steric effects : Bulky groups (tert-butyl) slow nucleophilic attacks but enhance stability.
- Electronic effects : Electron-withdrawing substituents (e.g., cyclopropyl) increase sulfonamide acidity, affecting solubility and reactivity.
Compare reaction kinetics (via NMR or UV-Vis monitoring) and stability under thermal stress (TGA/DSC) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Reproduce experiments : Validate synthetic procedures using identical reagents and conditions.
- Cross-validate with advanced techniques : Use 2D NMR (COSY, HSQC) to resolve peak overlaps.
- Reference standards : Compare data with commercially available analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to identify systematic errors .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing variability in sulfonamide synthesis yields?
- Methodological Answer :
- ANOVA : To assess the significance of variables (temperature, solvent).
- Regression analysis : To model yield as a function of reaction parameters.
- Outlier detection : Use Grubbs’ test to exclude anomalous data points .
Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Predict transition states and activation energies for nucleophilic substitution pathways.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to design derivatives with enhanced activity.
- Solvent modeling : COSMO-RS simulations to optimize solvent selection .
Safety and Environmental Considerations
Q. What are the environmental persistence and degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
